![molecular formula C25H24O3 B14272554 3,3'-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol] CAS No. 138483-56-4](/img/structure/B14272554.png)
3,3'-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol] is a complex organic compound characterized by its unique structure, which includes two phenol groups connected by a methylene bridge to a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol] typically involves the reaction of 2-hydroxybenzaldehyde with 2-(prop-2-en-1-yl)phenol under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the methylene bridge between the phenol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3’-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol] can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acetic anhydride for esterification.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced phenol derivatives.
Substitution: Ester or ether derivatives.
Scientific Research Applications
3,3’-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3,3’-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol] involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Share a similar phenolic structure and exhibit antioxidant properties.
Chalcones: Have a similar methylene bridge connecting phenol groups.
Coumarins: Contain a benzopyranone structure similar to the hydroxyphenyl group in the compound.
Uniqueness
3,3’-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol] is unique due to its specific combination of phenol groups and the methylene bridge, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
138483-56-4 |
|---|---|
Molecular Formula |
C25H24O3 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
3-[(2-hydroxyphenyl)-(3-hydroxy-2-prop-2-enylphenyl)methyl]-2-prop-2-enylphenol |
InChI |
InChI=1S/C25H24O3/c1-3-9-17-19(12-7-15-22(17)26)25(21-11-5-6-14-24(21)28)20-13-8-16-23(27)18(20)10-4-2/h3-8,11-16,25-28H,1-2,9-10H2 |
InChI Key |
RURYMRPDLDJYEJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=CC=C1O)C(C2=C(C(=CC=C2)O)CC=C)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-Dithietan-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14272476.png)
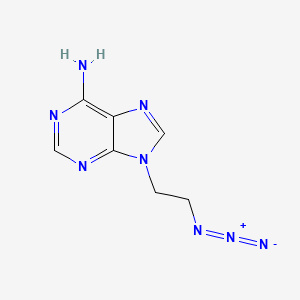
![{[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14272487.png)
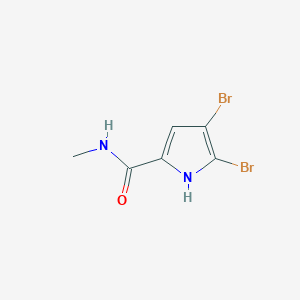
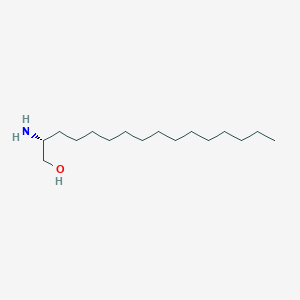

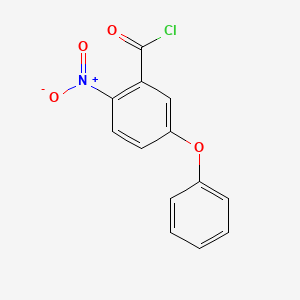
![2-[2-(Dec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B14272510.png)
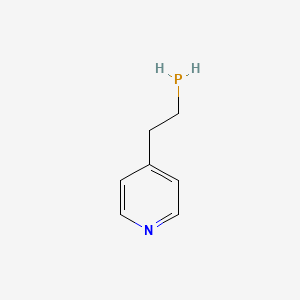
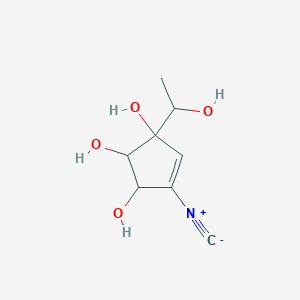
![1,1'-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene]](/img/structure/B14272526.png)
![1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14272534.png)
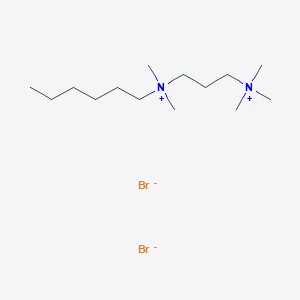
![N-{2-[(Z)-(2-Amino-1,3,3-tricyanoprop-2-en-1-ylidene)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14272564.png)
